molecular formula C19H26N2O B11833209 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one CAS No. 88607-53-8

1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one

Cat. No.: B11833209
CAS No.: 88607-53-8
M. Wt: 298.4 g/mol
InChI Key: STVWAYDBYXANBI-UHFFFAOYSA-N
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Description

1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The preparation of this specific compound may involve the following steps:

    Formation of the Indole Ring: Starting with 2-ethylindole, the indole ring is formed through the Fischer indole synthesis.

    Attachment of the Piperidine Ring: The indole derivative is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired product.

    Final Functionalization:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone can be compared with other indole derivatives such as:

    1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neuropharmacology.

    1-Methyl-1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

    1-(1H-Indol-3-yl)ethanone: Studied for its potential anticancer activities.

The uniqueness of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone lies in its specific structural features, which confer distinct biological activities and synthetic utility.

Properties

CAS No.

88607-53-8

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[1-[2-(2-ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl]ethanone

InChI

InChI=1S/C19H26N2O/c1-3-18-17(16-8-4-5-9-19(16)20-18)10-12-21-11-6-7-15(13-21)14(2)22/h4-5,8-9,15,20H,3,6-7,10-13H2,1-2H3

InChI Key

STVWAYDBYXANBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)CCN3CCCC(C3)C(=O)C

Origin of Product

United States

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